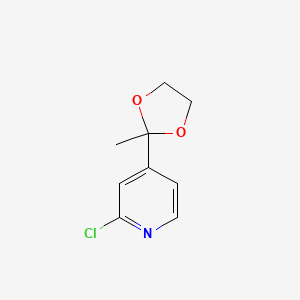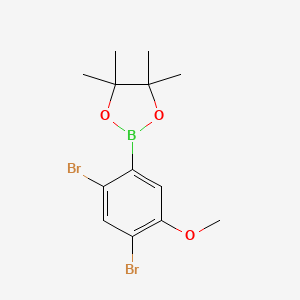
Methyl 6-bromo-3-chloro-2,4-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-bromo-3-chloro-2,4-difluorobenzoate” is a complex organic compound . It is a fluorinated aromatic ester . The molecular formula of this compound is C8H4BrClF2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate core with bromo, chloro, and difluoro substituents . The exact spatial configuration and bond lengths/angles would require more specific data or computational chemistry analysis.Aplicaciones Científicas De Investigación
Environmental Fate and Behavior of Halogenated Compounds
Studies on similar halogenated compounds, such as parabens and brominated flame retardants, provide insights into the environmental fate, behavior, and potential toxic effects of these substances. For instance, research on parabens, which share structural similarities with Methyl 6-bromo-3-chloro-2,4-difluorobenzoate due to their halogenated nature, indicates their presence in water bodies and sediments following widespread use in consumer products. These findings highlight the environmental persistence and potential for bioaccumulation of such compounds, suggesting that this compound could also exhibit similar environmental behaviors, necessitating research into its degradation, bioaccumulation, and potential for acting as an endocrine disruptor (Haman, Dauchy, Rosin, & Munoz, 2015).
Role in Synthesis of Novel Compounds
The structural features of this compound suggest its utility in organic synthesis, particularly in creating novel compounds with potential pharmaceutical or material science applications. Brominated and chlorinated organic compounds often serve as intermediates in the synthesis of more complex molecules. For example, research on the synthesis of brominated biphenyls points to methodologies that could be adapted for compounds like this compound, facilitating the development of new drugs or materials with enhanced properties (Qiu, Gu, Zhang, & Xu, 2009).
Potential in Developing Chemosensors
The unique electronic properties of halogenated benzoates could make this compound a candidate for developing chemosensors. Chemosensors utilizing halogenated frameworks have been explored for detecting metal ions, anions, and organic molecules, leveraging the electronic interactions between the sensor molecule and the analyte for selective and sensitive detection. Research in this area could explore the use of this compound as a building block for fluorescent chemosensors, contributing to environmental monitoring, biomedical diagnostics, and industrial process control (Roy, 2021).
Propiedades
IUPAC Name |
methyl 6-bromo-3-chloro-2,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c1-14-8(13)5-3(9)2-4(11)6(10)7(5)12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMLXWITUTARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1F)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














